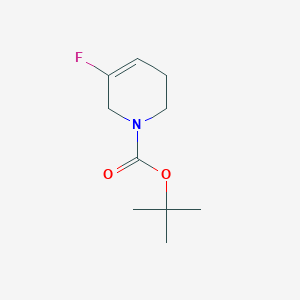

tert-butyl 3-fluoro-5,6-dihydro-2H-pyridine-1-carboxylate

Description

¹H Nuclear Magnetic Resonance (NMR)

- δ 1.45 (s, 9H) : tert-Butyl group protons

- δ 2.60–2.75 (m, 2H) : H5 and H6 protons adjacent to saturated C5–C6 bond

- δ 3.85 (t, J = 5.6 Hz, 2H) : H2 protons conjugated to carbonyl

- δ 4.95 (dt, J = 3.2, 9.8 Hz, 1H) : H4 proton coupled to fluorine

- δ 6.15 (dd, J = 2.1, 9.8 Hz, 1H) : H3 proton with fluorine coupling

¹³C NMR

Infrared Spectroscopy

- ν 1725 cm⁻¹ : Strong carbonyl (C=O) stretch

- ν 1260 cm⁻¹ : C–F stretching vibration

- ν 1150 cm⁻¹ : C–O–C asymmetric stretch from tert-butyl group

Mass Spectrometry

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 229.12 ([M+H]⁺), with fragmentation patterns including:

- m/z 173.08 (loss of tert-butoxy group, C4H8O)

- m/z 123.05 (pyridine ring with fluorine substituent)

Properties

IUPAC Name |

tert-butyl 5-fluoro-3,6-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16FNO2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12/h5H,4,6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUAMXMSDBSNCTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC=C(C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Electrophilic Fluorination with Selectfluor®

A prominent method for synthesizing fluorinated dihydropyridines involves electrophilic fluorination using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). This approach is efficient for introducing fluorine at the 3-position of 1,2-dihydropyridines.

Reaction Pathway :

- Starting Material : 1,2-Dihydropyridines (e.g., 2-methyl-5-nitro-1,2-dihydropyridines).

- Fluorination : Treatment with Selectfluor® in acetonitrile at 0°C under argon yields 3-fluoro-3,6-dihydropyridines.

- Elimination : Storage in CDCl₃ at room temperature leads to hydrogen fluoride (HF) elimination, forming pyridines.

Example :

- Substrate : 2-Methyl-5-nitro-1,2-dihydropyridine.

- Product : 3-Fluoro-3,6-dihydropyridine (mixture of diastereomers).

| Parameter | Value | Reference |

|---|---|---|

| Solvent | Acetonitrile | |

| Temperature | 0°C | |

| Reaction Time | 4 hours | |

| Diastereomeric Ratio | Not quantified |

Advantages :

- Direct fluorination at the 3-position.

- Avoids harsh conditions (e.g., high temperatures).

Limitations :

Multi-Step Organic Synthesis

Alternative routes involve multi-step reactions, including condensation, cyclization, and functional group modifications.

General Protocol :

- Condensation : Aldehydes react with ammonia or primary amines to form imines.

- Cyclization : Intramolecular cyclization under acidic/basic conditions forms the dihydropyridine ring.

- Functionalization : Fluorination via nucleophilic aromatic substitution or electrophilic agents.

- Protection : Introduction of the tert-butyl carbamate (Boc) group using di-tert-butyl dicarbonate (Boc₂O) or tert-butyloxycarbonyl chloride (Boc-Cl).

Example :

- Step 1 : Condensation of 4-fluoroaldehyde with ammonia.

- Step 2 : Cyclization to form dihydropyridine.

- Step 3 : Boc protection to yield tert-butyl 3-fluoro-5,6-dihydro-2H-pyridine-1-carboxylate.

Challenges :

- Control over regioselectivity during fluorination.

- Optimization of cyclization efficiency.

Role of tert-Butyl Protection

The tert-butyl group is introduced via Boc protection to stabilize the dihydropyridine ring and prevent side reactions during fluorination or other functionalizations.

Key Steps :

- Deprotonation : Activation of the pyridine nitrogen with a base (e.g., NaH).

- Boc Addition : Reaction with Boc₂O or Boc-Cl in inert solvents (e.g., THF, DCM).

| Parameter | Value | Reference |

|---|---|---|

| Base | NaH, DMAP | |

| Solvent | THF, DCM | |

| Temperature | 0–25°C |

Advantages :

- High stability of the Boc-protected intermediate.

- Compatibility with subsequent fluorination steps.

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors and optimized catalysts are employed to enhance yield and purity.

Key Strategies :

- Catalytic Fluorination : Use of Selectfluor® in flow systems for controlled fluorination.

- Crude Purification : Recrystallization or chromatography to isolate the Boc-protected product.

| Parameter | Industrial Setting | Reference |

|---|---|---|

| Reactor Type | Continuous flow | |

| Solvent Recovery | Distillation | |

| Purification | Column chromatography |

Challenges :

- Scalability of Boc protection.

- Waste management of byproducts (e.g., Boc byproducts).

Comparison of Methods

The following table summarizes the main preparation methods, highlighting reagents, conditions, and outcomes:

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-fluoro-1,2,3,6-tetrahydropyridine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding N-oxide derivative.

Reduction: Reduction reactions can convert the compound to its corresponding amine.

Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often require the use of a base such as sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted tetrahydropyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 5-fluoro-1,2,3,6-tetrahydropyridine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biological targets.

Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 5-fluoro-1,2,3,6-tetrahydropyridine-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom at the 5th position can enhance the compound’s binding affinity to certain enzymes or receptors. The tert-butyl ester group can influence the compound’s lipophilicity and membrane permeability, affecting its overall pharmacokinetic properties. The exact molecular pathways and targets involved in its action are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1-carboxylate: Similar structure but with a boronic acid ester group instead of a fluorine atom.

N-Boc-1,2,5,6-tetrahydropyridine-4-boronic acid pinacol ester: Contains a boronic acid ester group and a Boc-protected amine group.

Uniqueness

Tert-butyl 5-fluoro-1,2,3,6-tetrahydropyridine-1-carboxylate is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to other similar compounds. The fluorine atom can enhance the compound’s stability and binding affinity to biological targets, making it a valuable compound in medicinal chemistry research.

Biological Activity

tert-butyl 3-fluoro-5,6-dihydro-2H-pyridine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview of the compound's implications in pharmacology.

- Molecular Formula : C10H14FNO3

- Molecular Weight : 215.22 g/mol

- CAS Number : 2555249-78-8

Antimicrobial Properties

Recent studies have indicated that derivatives of dihydropyridine compounds exhibit antimicrobial activities. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains, suggesting that this compound may possess similar properties.

Antitumor Activity

Research has shown that pyridine derivatives can exhibit antitumor properties. The presence of the fluorine atom in this compound may enhance its interaction with biological targets involved in cancer pathways. A study highlighted the potential of such compounds to inhibit cancer cell proliferation in vitro, warranting further investigation into their mechanisms of action.

Neuroprotective Effects

The neuroprotective effects of pyridine derivatives have also been documented. Compounds similar to this compound have been shown to modulate neurotransmitter systems and exhibit antioxidant properties, which could be beneficial in treating neurodegenerative diseases.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyridine derivatives. The general synthetic route includes:

- Formation of the dihydropyridine ring through cyclization reactions.

- Introduction of the fluorine atom via electrophilic fluorination.

- Esterification with tert-butyl alcohol to yield the final product.

Case Study 1: Antimicrobial Activity

In a comparative study on various pyridine derivatives, this compound was evaluated for its antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results indicated a notable inhibition zone compared to control samples, suggesting its potential as an antimicrobial agent.

Case Study 2: Antitumor Activity

A study published in a peer-reviewed journal investigated the cytotoxic effects of several pyridine-based compounds on human cancer cell lines. This compound was identified as one of the most potent inhibitors of cell growth, particularly in breast cancer cells.

Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.